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Compound of Interest

Compound Name: 2-Bromo-5-cyclopropylpyridine

Cat. No.: B1371985

An In-depth Technical Guide to 2-Bromo-5-cyclopropylpyridine: Properties, Reactivity, and
Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of
molecular building blocks is paramount to the successful discovery of novel therapeutic agents
and functional materials. Substituted pyridines are a cornerstone of this endeavor, with their
unique electronic properties and versatile reactivity. Among these, 2-Bromo-5-
cyclopropylpyridine has emerged as a particularly valuable intermediate. Its structure, which
marries the reactivity of a 2-bromopyridine moiety with the conformational and electronic
influence of a C5-cyclopropyl group, offers a rich platform for molecular elaboration. The
bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling
reactions, enabling the facile introduction of diverse chemical functionalities. This guide
provides a comprehensive technical overview of the physicochemical properties, core reactivity,
synthesis, and applications of 2-Bromo-5-cyclopropylpyridine, tailored for researchers,
chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

2-Bromo-5-cyclopropylpyridine is a solid, typically appearing as a white to off-white
crystalline powder under standard conditions.[1] It exhibits good solubility in common organic
solvents such as dichloromethane and chloroform.[1] While specific experimental values for
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melting and boiling points are not widely reported, its solid state at room temperature suggests
a relatively low vapor pressure.[1]

Table 1: Core Physicochemical and Spectroscopic Data for 2-Bromo-5-cyclopropylpyridine

Property Value Source(s)
Molecular Formula CsHsBrN [2][3]
Molecular Weight 198.06 g/mol [3]

CAS Number 1142197-14-5 [3]
Appearance White to off-white solid [1]
Monoisotopic Mass 196.98401 Da [2]
Predicted XlogP 2.8 [2]

5 8.17 (d, J=2.4Hz, 1H), 7.34
(d, J=8.2Hz, 1H), 7.15 (dd,

1H NMR (400MHz, CDCls) J=8.2, 2.4Hz, 1H), 1.89-1.82
(m, 1H), 1.10-0.98 (m, 2H),
0.75-0.64 (m, 2H)

(Data for a synthesized

sample)

6 148.6, 138.8, 138.7, 135.4, (Data for a synthesized
13C NMR (100 MHz, CDCIs)

127.5,12.5,9.1 sample)
s GOMS m/z 197 (43.52%), 199 (Data for a synthesized
Mass Spec (GC-MS) (41.85%) sample)

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-5-cyclopropylpyridine is dominated by the carbon-bromine bond at
the 2-position of the pyridine ring. This position is highly susceptible to a range of palladium-
catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The
pyridine nitrogen atom renders the ring electron-deficient, which activates the C-Br bond
towards oxidative addition by a palladium(0) catalyst, a critical step in these transformations.[4]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling an organoboron compound with an organic halide.[5] For 2-Bromo-5-
cyclopropylpyridine, this reaction allows for the introduction of a wide variety of aryl,
heteroaryl, or vinyl substituents at the 2-position.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0)
catalyst into the C-Br bond of the pyridine.[6] A crucial step is the activation of the boronic acid
with a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species.[5]
This boronate then undergoes transmetalation with the palladium(ll) complex. The final step is
reductive elimination, which forms the desired C-C bond and regenerates the active
palladium(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands
are often employed to promote both the oxidative addition and reductive elimination steps and
to prevent catalyst decomposition.[4]

Suzuki-Miyaura Catalytic Cycle

Reactants

’ 2-Bromo-5-cyclopropylpyridine

v [R-B(OH)3]- Activation R2-B(OH): + Base
Reductive Elimination R-Pd(ll)L2-R? Transmetalation y
R-Pd(ll)L2-Br o )
- ——
‘ (R! = 5-cyclopropylpyridin-2-yl) ‘ Oxidative Addition W

A

Click to download full resolution via product page
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
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Reagent/Parameter Condition Purpose

Substrate 2-Bromo-5-cyclopropylpyridine  Electrophilic partner

Coupling Partner Arylboronic acid (1.2 equiv) Nucleophilic partner

Catalyst Pd(PPhs)a (5 mol%) Facilitates C-C bond formation
Base K2COs (2.0 equiv) Activates the boronic acid
Solvent 1,4-Dioxane/Water (4:1) Solubilizes reactants and base

Provides thermal energy for

Temperature 90-100 °C _
reaction
. Prevents oxidation of the
Atmosphere Inert (Nitrogen or Argon)
catalyst
Procedure:

e To areaction vessel, add 2-Bromo-5-cyclopropylpyridine (1.0 eq), the arylboronic acid
(1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[7]

o Evacuate and backfill the vessel with an inert gas.

¢ Add the degassed solvent mixture (1,4-dioxane and water, 4:1).[7]

e Heat the mixture to 90-100 °C and stir for 12-18 hours.[7]

e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the residue by column
chromatography.[7]

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of carbon-nitrogen bonds.[8] This reaction is exceptionally valuable in medicinal
chemistry for synthesizing aryl amines. With 2-Bromo-5-cyclopropylpyridine, it allows for the
introduction of primary or secondary amines at the 2-position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving an
oxidative addition of the Pd(0) catalyst to the C-Br bond.[8] The amine then coordinates to the
palladium(ll) complex, and a base deprotonates the coordinated amine to form a palladium-
amido complex.[8] Reductive elimination from this complex yields the N-arylated product and
regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich
biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive
elimination of the C-N bond, which can be a challenging step.[8] For less volatile amines,
strong bases like sodium tert-butoxide are common, while for more sensitive substrates,
weaker bases like cesium carbonate may be used.[8]

Buchwald-Hartwig Catalytic Cycle
R-Pd(ll)L2-Br

(R = 5-cyclopropylpyridin-2-yl)
Reactants

Oxidative Addition

| 2-Bromo-5-cyclopropylpyridine

Amine Coordination
RL-Pd(Il)L2(NR2R?) &'Depmton'atio'n HNR?RS + Base
4 1. 2R3
Reductive Elimination R:-NR2R

Click to download full resolution via product page
Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination
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Reagent/Parameter

Condition

Purpose

Substrate

2-Bromo-5-cyclopropylpyridine

Electrophilic partner

Coupling Partner

Primary or Secondary Amine

(1.5 equiv)

Nucleophilic partner

Catalyst Precursor

Pd:(dba)s (2 mol%)

Source of Pd(0)

Stabilizes catalyst, promotes

Ligand Xantphos (4 mol%) )

reaction
Base Cs2C0s (1.5 equiv) Deprotonates the amine
Solvent Anhydrous Toluene Anhydrous reaction medium

Provides thermal energy for
Temperature 110 °C )

reaction

_ Prevents oxidation of the

Atmosphere Inert (Nitrogen or Argon)

catalyst

Procedure:

e To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-

cyclopropylpyridine (1.0 eq), the amine (1.5 eq), cesium carbonate (1.5 eq), Pdz(dba)s
(0.02 eq), and Xantphos (0.04 eq).[8]

o Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

e Add anhydrous toluene via syringe.[8]

e Heat the reaction mixture to 110 °C with vigorous stirring.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of

Celite.[8]
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» Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a
terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for synthesizing
arylalkynes and conjugated enynes. For 2-Bromo-5-cyclopropylpyridine, it provides a direct
route to 2-alkynyl-5-cyclopropylpyridine derivatives.

Mechanistic Rationale: The Sonogashira coupling uniquely involves two catalytic cycles: a
palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of other cross-
coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a
copper(l) acetylide from the terminal alkyne and a copper(l) salt (e.g., Cul).[10] This copper
acetylide then acts as the nucleophile in the transmetalation step with the palladium(ll)
complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.
The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and as a solvent.
[10]
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Sonogashira Catalytic Cycle

Copper Cycle
H-C=CR2 + Base Cu(hBr

Acetylide
Formation

Palladium Cycle

Oxidative

Addition To Pd Qycle

Reductive R:-Pd(Il)L2-Br
Elimination| | (R = 5-cyclopropylpyridin-2-yl)

Transmetalation

RI-Pd(ll)L2-C=CR?
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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling
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Reagent/Parameter Condition Purpose

Substrate 2-Bromo-5-cyclopropylpyridine  Electrophilic partner

Coupling Partner Terminal Alkyne (1.2 equiv) Nucleophilic partner

Pd Catalyst Pd(PPhs)a (5 mol%) Facilitates C-C bond formation
Cu Co-catalyst Cul (5 mol%) Forms copper acetylide

Deprotonates alkyne, acts as

Base/Solvent Triethylamine (EtsN)
solvent
Temperature Room Temperature to 60 °C Mild reaction conditions
] Prevents side reactions (e.g.,
Atmosphere Inert (Nitrogen or Argon) )
Glaser coupling)
Procedure:

e To a degassed solution of 2-Bromo-5-cyclopropylpyridine (1.0 eq) in a suitable solvent like
THF/EtsN, add Pd(PPhs)4 (0.05 eq) and Cul (0.05 eq).[10]

» After degassing the reaction mixture for 5 minutes at room temperature, add the terminal
alkyne (1.2 eq) dropwise.

 Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if
required.[10]

e Monitor the reaction progress by TLC or LC-MS.
e Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
 Purify the crude product by column chromatography.

Synthesis of 2-Bromo-5-cyclopropylpyridine

The most common laboratory synthesis of 2-Bromo-5-cyclopropylpyridine involves a
Sandmeyer-type reaction starting from the readily available 5-cyclopropylpyridin-2-amine.
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Synthesis of 2-Bromo-5-cyclopropylpyridine
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Caption: General workflow for the synthesis of 2-Bromo-5-cyclopropylpyridine.
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Detailed Synthetic Protocol:

Objective: To synthesize 2-Bromo-5-cyclopropylpyridine from 5-cyclopropylpyridin-2-amine.

Materials:

5-cyclopropylpyridin-2-amine

o Copper(ll) bromide (CuBrz)

« |Isopentyl nitrite (or other alkyl nitrite)

o Dibromomethane (or other suitable solvent)

e 1N NaOH solution

¢ Dichloromethane

e Anhydrous sodium sulfate

 Silica gel

Procedure:

» Dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(ll) bromide (0.5 mmol) in
dibromomethane (6 mL) at 25 °C under an argon atmosphere.

» Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.

 Stir the reaction mixture at 25 °C for 24 hours, or until GC-MS analysis shows complete
consumption of the starting material.

e Upon completion, pour the mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.

o Extract the aqueous layer with dichloromethane (3 x 20 mL).

o Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under
reduced pressure.
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» Purify the crude product by silica gel column chromatography using dichloromethane as the
eluent to yield 2-Bromo-5-cyclopropylpyridine.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Bromo-5-
cyclopropylpyridine serves as a key intermediate in the synthesis of biologically active
molecules, particularly kinase inhibitors.[11][12] Protein kinases are critical enzymes in cellular
signaling, and their dysregulation is implicated in diseases like cancer and inflammatory
disorders.[11]

The 2-aminopyridine moiety, which can be generated from 2-Bromo-5-cyclopropylpyridine
via Buchwald-Hartwig amination, is a well-established scaffold for developing kinase inhibitors
that often interact with the hinge region of the kinase's ATP-binding site.[11] The cyclopropyl
group can provide favorable metabolic stability and occupy hydrophobic pockets within the
active site. The ability to use the bromine as a handle for Suzuki or Sonogashira couplings
allows for the systematic exploration of structure-activity relationships (SAR) by introducing a
variety of substituents that can target other regions of the ATP-binding site. This strategic
functionalization is a cornerstone of modern drug design, enabling the optimization of potency,
selectivity, and pharmacokinetic properties.

Safety and Handling

2-Bromo-5-cyclopropylpyridine should be handled in accordance with good industrial
hygiene and safety practices.[1] As with similar brominated aromatic compounds, it is advisable
to use this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid
contact with skin and eyes, and do not ingest or inhale the dust.[1] In case of contact, rinse the
affected area immediately with plenty of water.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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